(2-Chloro-4-fluorophenyl)-pentafluoro-lambda6-sulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chloro-4-fluorophenyl)-pentafluoro-lambda6-sulfane is a chemical compound characterized by the presence of a chloro and fluoro substituent on a phenyl ring, along with a pentafluoro-lambda6-sulfane group
Preparation Methods
Synthetic Routes and Reaction Conditions
This can be achieved through nucleophilic substitution reactions where the pentafluoro-lambda6-sulfane group is introduced using appropriate reagents and catalysts under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-4-fluorophenyl)-pentafluoro-lambda6-sulfane can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include organometallic reagents, oxidizing agents, and reducing agents. Reaction conditions typically involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium or platinum .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various substituted phenyl derivatives, while coupling reactions can produce more complex aromatic compounds .
Scientific Research Applications
(2-Chloro-4-fluorophenyl)-pentafluoro-lambda6-sulfane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of (2-Chloro-4-fluorophenyl)-pentafluoro-lambda6-sulfane involves its interaction with molecular targets through its reactive functional groups. The chloro and fluoro substituents can form hydrogen bonds and participate in electrostatic interactions, while the pentafluoro-lambda6-sulfane group can engage in nucleophilic and electrophilic reactions. These interactions can modulate the activity of enzymes and other biological molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- (2-Chloro-4-fluorophenyl)boronic acid
- 2-Chloro-4-fluorophenol
- 2-Chloro-4-fluorobenzaldehyde
Uniqueness
(2-Chloro-4-fluorophenyl)-pentafluoro-lambda6-sulfane is unique due to the presence of the pentafluoro-lambda6-sulfane group, which imparts distinct chemical properties compared to other similar compounds. This group enhances the compound’s reactivity and potential for forming diverse chemical bonds, making it valuable in various synthetic and industrial applications .
Properties
IUPAC Name |
(2-chloro-4-fluorophenyl)-pentafluoro-λ6-sulfane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF6S/c7-5-3-4(8)1-2-6(5)14(9,10,11,12)13/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWSWPIWCANRXJQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)S(F)(F)(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.